molecular formula C7H6F3N B6153261 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile CAS No. 16200-77-4

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No. B6153261
CAS RN: 16200-77-4
M. Wt: 161.1
InChI Key:
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Description

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile (MTCBC) is an important organic compound used in a variety of scientific applications. It is a heterocyclic compound consisting of a cyclobutane ring with a methylidene group and a trifluoromethyl group attached to the ring. It is a colorless, volatile liquid with a sweet odor and low toxicity. MTCBC has a wide range of applications in synthetic organic chemistry, analytical chemistry, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves the reaction of a cyclobutane derivative with a trifluoromethyl group and a nitrile group, followed by the introduction of a methylidene group at the 3-position of the cyclobutane ring.

Starting Materials
Cyclobutane-1-carbonitrile, Trifluoromethyl iodide, Sodium hydride, Methyl iodide

Reaction
Step 1: Preparation of 1-(trifluoromethyl)cyclobutane-1-carbonitrile by reacting cyclobutane-1-carbonitrile with trifluoromethyl iodide in the presence of sodium hydride., Step 2: Introduction of a methylidene group at the 3-position of the cyclobutane ring by reacting 1-(trifluoromethyl)cyclobutane-1-carbonitrile with methyl iodide in the presence of a base such as potassium carbonate.

Scientific Research Applications

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is used in a variety of scientific research applications, including synthetic organic chemistry, analytical chemistry, and biochemistry. In synthetic organic chemistry, it is used as a reagent for the synthesis of heterocyclic compounds. In analytical chemistry, it is used as a reagent for the determination of trace amounts of organic compounds. In biochemistry, it is used as a reagent for the synthesis of biomolecules.

Mechanism Of Action

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile is a versatile reagent that can be used in a variety of reactions. It can be used in nucleophilic substitution reactions, electrophilic substitution reactions, and radical substitution reactions. In nucleophilic substitution reactions, 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In electrophilic substitution reactions, 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile acts as an electrophile, attacking the nucleophilic center of the substrate molecule. In radical substitution reactions, 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile acts as a radical, attacking the substrate molecule.

Biochemical And Physiological Effects

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has a wide range of biochemical and physiological effects. It can be used as a reagent in the synthesis of biomolecules, such as proteins, nucleic acids, and carbohydrates. It can also be used to determine the structure of biomolecules. In addition, it can be used to study the effects of drugs on the body and to study metabolic pathways.

Advantages And Limitations For Lab Experiments

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has several advantages for use in laboratory experiments. It is a relatively stable compound and is not easily degraded by light or heat. It is also a relatively non-toxic compound and does not pose a significant health risk. However, it has some limitations. It is volatile and has a low boiling point, which can make it difficult to handle and store. In addition, it is a relatively expensive reagent.

Future Directions

There are several possible future directions for research involving 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile. One possible direction is to explore the use of 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile in the synthesis of complex biomolecules. Another possible direction is to explore the use of 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile in the analysis of complex biochemical pathways. Additionally, further research could be done to explore the use of 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile in the synthesis of drugs and other pharmaceuticals. Finally, further research could also be done to explore the potential applications of 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile in bioremediation and environmental remediation.

properties

CAS RN

16200-77-4

Product Name

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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